2-Amino-N-(4-fluorophenyl)quinoline-3-carboxamide belongs to the class of quinoline-3-carboxamide derivatives. This class of compounds exhibits diverse pharmacological activities and serves as a valuable scaffold in medicinal chemistry. Specifically, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide has been investigated for its anti-cancer properties, particularly in the context of overcoming cancer chemoresistance. []
The synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide involves modifications to the quinoline and amide domains of a parent compound, OSI-930 (3-((quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide). While the specific synthesis protocol for this compound is not detailed in the provided literature, similar compounds within the 3-arylamino N-aryl thiophene 2-carboxamide series have been synthesized. These syntheses involve introducing substituents like benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups at specific positions on the quinoline and amide domains. []
2-Amino-N-(4-fluorophenyl)quinoline-3-carboxamide has been shown to inhibit VEGFR1 (vascular endothelial growth factor receptor 1), a key regulator of angiogenesis. [] Additionally, it demonstrates inhibitory activity against P-glycoprotein (P-gp) efflux pumps, specifically MDR1 (multidrug resistance protein 1) and ABCB1 (ATP-binding cassette sub-family B member 1). [] These efflux pumps are often overexpressed in drug-resistant cancer cells and contribute to the reduced efficacy of chemotherapeutic agents.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4